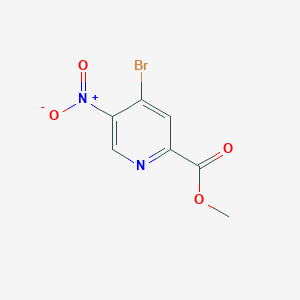

Methyl 4-bromo-5-nitropicolinate

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H5BrN2O4 |

|---|---|

Molecular Weight |

261.03 g/mol |

IUPAC Name |

methyl 4-bromo-5-nitropyridine-2-carboxylate |

InChI |

InChI=1S/C7H5BrN2O4/c1-14-7(11)5-2-4(8)6(3-9-5)10(12)13/h2-3H,1H3 |

InChI Key |

ALWIXLVYPMRDBT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC=C(C(=C1)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 4 Bromo 5 Nitropicolinate

Retrosynthetic Disconnections and Precursor Analysis

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing a target molecule into simpler, commercially available starting materials. advancechemjournal.comlakotalakes.com For Methyl 4-bromo-5-nitropicolinate, the primary disconnections involve the carbon-bromine bond, the carbon-nitro bond, and the methyl ester functional group.

A logical retrosynthetic approach would sequentially disconnect the functional groups based on the likely forward reactions. Key bond disconnections are:

C-N bond (Nitro Group): Disconnecting the nitro group via a nitration reaction leads to the precursor Methyl 4-bromopicolinate.

C-Br bond (Bromo Group): Alternatively, disconnecting the bromo group through a bromination reaction points to Methyl 5-nitropicolinate as an intermediate.

Ester Group: A disconnection at the ester linkage suggests that the final step could be an esterification of 4-bromo-5-nitropicolinic acid.

Further deconstruction of these primary precursors leads back to simpler pyridine (B92270) derivatives. The synthesis strategy is heavily influenced by the directing effects of the substituents at each stage. For instance, the synthesis could commence from a pre-functionalized pyridine ring where the existing groups facilitate the regioselective introduction of the remaining functionalities. Classic pyridine syntheses, such as the Hantzsch or Kröhnke methods, build the ring from acyclic precursors and could also be considered for constructing a suitably substituted pyridine core. lakotalakes.comresearchgate.net

Preparation of Halogenated Pyridine Intermediates

The introduction of a halogen atom onto the pyridine ring is a critical step in the synthesis of the target molecule. Due to the electron-deficient character of pyridine, these reactions require specific strategies to achieve the desired regioselectivity.

Bromination Strategies on Pyridine Ring Systems

The direct electrophilic bromination of an unsubstituted pyridine ring is difficult and requires harsh conditions, such as high temperatures, often yielding a mixture of products. youtube.com However, the reactivity and selectivity of the bromination are significantly influenced by the substituents already present on the ring.

Activating groups, such as amino or hydroxyl groups, facilitate electrophilic substitution and can direct the incoming bromide to specific positions. thieme-connect.com Conversely, electron-withdrawing groups, like the nitro and ester functionalities in the target molecule's precursors, deactivate the ring, making bromination even more challenging. youtube.com A variety of brominating agents can be employed, each with different reactivities and applications.

Interactive Table 1: Common Reagents for Pyridine Bromination

| Reagent | Typical Conditions | Selectivity/Notes | Reference |

|---|---|---|---|

| Bromine (Br₂) | Acetic acid or other polar protic solvents | Used for activated pyridines (e.g., aminopyridines). thieme-connect.com | |

| N-Bromosuccinimide (NBS) | Acetonitrile (B52724) or CCl₄, often with a radical initiator or acid catalyst | A milder alternative to Br₂, widely used for activated pyridines. thieme-connect.com | |

| Phosphorus oxybromide (POBr₃) | High temperature | Often used for the bromination of pyridine N-oxides. tcichemicals.com | |

| Tetrabutylammonium bromide (TBAB) | With p-toluenesulfonic anhydride (B1165640) as an activator for N-oxides | A mild method for C2-bromination of pyridine N-oxides. tcichemicals.com |

Regioselective Halogenation Approaches

Achieving the correct placement of the bromine atom at the C-4 position is crucial. Directing the halogenation is often accomplished by modifying the pyridine ring to alter its electronic properties. One of the most effective and widely used strategies is the conversion of the pyridine to its corresponding Pyridine N-oxide .

The N-oxide group is strongly activating and directs electrophilic substitution preferentially to the C-2 and C-4 positions. researchgate.net This activation allows for halogenation under much milder conditions than those required for the parent pyridine. Following the successful introduction of the halogen at the desired position, the N-oxide can be readily removed by deoxygenation, for instance with phosphorus trichloride (B1173362) (PCl₃), to restore the pyridine ring. researchgate.net

Recent advances have also introduced novel methods for regioselective halogenation. For example, the use of specially designed phosphine (B1218219) reagents can selectively form phosphonium (B103445) salts at the 4-position of pyridines, which can then be displaced by a halide nucleophile. nih.gov Another approach involves the reaction of pyridine N-oxide derivatives with oxalyl bromide in dibromomethane, which can provide highly regioselective bromination. researchgate.net

Introduction of the Nitro Group

The introduction of a nitro group onto a pyridine ring, particularly one already bearing deactivating substituents like a bromo group and a methyl ester, is a synthetically demanding step.

Direct Nitration Reactions of Picolinate (B1231196) Scaffolds

Direct nitration of pyridine itself requires severe conditions, such as fuming sulfuric and nitric acids at high temperatures, and typically yields the 3-nitro derivative. youtube.com The presence of an electron-withdrawing ester group on a picolinate scaffold further deactivates the ring toward electrophilic attack, making direct nitration difficult.

However, the nitration of substituted pyridines is possible, and the regiochemical outcome is dictated by the combined electronic effects of the existing substituents. For a precursor like Methyl 4-bromopicolinate, the bromo group and the ester group would direct the incoming electrophilic nitro group. While challenging, nitration using strong nitrating agents remains a potential pathway.

Interactive Table 2: Selected Nitrating Systems for Heterocycles

| Reagent/System | Typical Conditions | Applicability/Notes | Reference |

|---|---|---|---|

| Nitric Acid / Sulfuric Acid | Elevated temperatures | The classical, forceful method for de-activated rings. youtube.com | |

| Dinitrogen Pentoxide (N₂O₅) | Organic solvent (e.g., CH₂Cl₂), often followed by treatment with aqueous bisulfite | Forms an N-nitropyridinium salt intermediate that rearranges, typically to 3-nitropyridines. ntnu.no | |

| Potassium Nitrate (B79036) / Oleum (20%) | Room temperature | Effective for nitrating activated systems like 2,6-dimethoxypyrazine. researchgate.net | |

| Nitro-saccharin / Lewis Acids | - | A less aggressive alternative nitrating agent. youtube.com |

Alternative Methods for Nitro Group Incorporation

Given the challenges of direct nitration, alternative strategies are often employed. One common approach involves starting with a pyridine ring that already contains a group that can be readily converted to a nitro group or can direct the nitration effectively.

For instance, the synthesis may begin with an aminopyridine derivative. The amino group is strongly activating and can direct the nitration to a specific position. researchgate.net Following nitration, the amino group can be transformed into the desired bromo substituent via a Sandmeyer reaction.

Another modern approach involves the radical nitration of oxazino azines, which can achieve meta-nitration of pyridines under mild conditions, a transformation that is difficult to accomplish via traditional electrophilic substitution. acs.org Additionally, multi-component reactions offer a pathway to construct highly substituted pyridine rings from simple, acyclic precursors in a single step, potentially incorporating the nitro group from the start. nih.gov These methods provide functional group tolerance for moieties like esters, nitriles, and halides. nih.gov

Esterification Procedures for Picolinic Acid Derivatives

The final step in many synthetic routes to Methyl 4-bromo-5-nitropicolinate is the esterification of its corresponding carboxylic acid, 4-bromo-5-nitropicolinic acid. Picolinic acid and its derivatives can be converted to their methyl esters through several established methods. ontosight.ai

Standard acid-catalyzed esterification is a common and effective method. This procedure typically involves reacting the picolinic acid derivative with methanol (B129727) in the presence of a strong acid catalyst.

Sulfuric Acid Catalysis : A widely adopted procedure involves refluxing the picolinic acid, such as 4-iodopicolinic acid, in methanol with a catalytic amount of concentrated sulfuric acid for an extended period, often up to 24 hours, to drive the reaction to completion. umsl.edu

Thionyl Chloride Method : An alternative route involves the initial conversion of the carboxylic acid to its more reactive acyl chloride. Picolinic acid can be treated with thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), to produce the picolinoyl chloride hydrochloride. umsl.edu This intermediate is then reacted with methanol to form the methyl ester. This two-step approach can be advantageous as it often proceeds under milder conditions and can be easier to drive to completion than direct esterification.

A comparison of these common esterification methods is presented below.

| Method | Reagents | Typical Conditions | Advantages |

| Acid-Catalyzed | Methanol, Conc. H₂SO₄ (catalyst) | Reflux, 24 h | One-step process. umsl.edu |

| Acyl Chloride | 1. SOCl₂, DMF (catalyst)2. Methanol | 1. 40-72 °C2. Room Temp or 40 °C | High reactivity of acyl chloride intermediate. umsl.edu |

Multi-step Synthetic Sequences for Methyl 4-bromo-5-nitropicolinate

The synthesis of Methyl 4-bromo-5-nitropicolinate is inherently a multi-step process, requiring the sequential introduction of substituents onto the pyridine ring. libretexts.org The order of these steps—nitration, bromination, and carboxylation/esterification—is crucial and dictated by the directing effects of the substituents at each stage. A plausible synthetic pathway could start from a pre-functionalized picolinic acid or its precursor. For instance, the synthesis could begin with the nitration of a picolinic acid N-oxide, followed by reduction and other transformations. umsl.edu

A potential synthetic route could involve:

Nitration : Introduction of the nitro group onto the pyridine ring. For example, the nitration of picolinic acid N-oxide can be achieved using a mixture of sulfuric acid and fuming nitric acid. umsl.edu

Bromination : Introduction of the bromine atom. This can be accomplished using brominating agents like N-Bromosuccinimide (NBS) or phosphorus oxybromide (POBr₃).

Esterification : As described in section 2.4.1, the final carboxylic acid is converted to its methyl ester.

An alternative advanced method involves palladium-catalyzed carbonylation. In a related synthesis of methyl-3-bromo-4-methyl-5-nitropicolinate, a 3-bromo-2-iodo-4-methyl-5-nitropyridine (B1438974) precursor was reacted under carbon monoxide pressure with a palladium catalyst in methanol and acetonitrile to yield the final product. chemicalbook.com This highlights the use of transition-metal catalysis to construct the ester functionality.

Optimizing reaction conditions is paramount for maximizing yield and purity. researchgate.net Key parameters include temperature, solvent choice, and the catalytic system.

Temperature : Reaction temperature significantly influences reaction rates and selectivity. For instance, nitration reactions are often performed at specific temperatures (e.g., 45-50 °C) to control the extent of nitration and minimize side products. google.com In other reactions, such as solvothermal synthesis of metal-organic frameworks, temperature is a critical parameter that is varied (e.g., 105, 120, 140 °C) along with reaction time to obtain optimal crystal formation. its.ac.id For some methylation reactions, higher temperatures (140 °C or 180 °C) are necessary to achieve efficient conversion. nih.gov

Solvent : The choice of solvent can affect reactant solubility, reaction rate, and even product selectivity. For example, in the synthesis of dihydrobenzofuran neolignans, acetonitrile was found to provide the best balance between conversion and selectivity compared to more common solvents like dichloromethane (B109758) or benzene (B151609). scielo.br The polarity of the solvent can also influence the regioselectivity of reactions, as seen in the methylation of 6-bromopurine (B104554) where less polar solvents like THF or ethyl acetate (B1210297) improved the desired isomer ratio. nih.gov

Catalytic Systems : The efficiency of many reactions hinges on the catalyst used. In palladium-catalyzed carbonylations, the choice of the palladium source (e.g., (Ph₃P)₂PdCl₂) and ligands is crucial for achieving high yields. chemicalbook.com For acid-catalyzed esterifications, the concentration and type of acid can be optimized. umsl.edu The presence and amount of a base, such as triethylamine (B128534) or potassium carbonate, can also be a critical factor to optimize. nih.govresearchgate.net

The table below illustrates examples of optimized conditions for related synthetic transformations.

| Reaction Type | Substrate | Optimized Conditions | Outcome | Reference |

| Carbonylation | 3-bromo-2-iodo-4-methyl-5-nitropyridine | (Ph₃P)₂PdCl₂ catalyst, CO (4 bar), Et₃N, CH₃CN/MeOH, 80 °C | High yield (~61-82%) of methyl ester. | chemicalbook.com |

| Nitration | 4-bromophthalimide | 100% HNO₃ in conc. H₂SO₄, 50 °C, 5 h | 85% yield of 4-bromo-5-nitrophthalimide. | google.com |

| 11C-Methylation | 6-bromopurine | [¹¹C]CH₃OTf, AcOEt, K₂CO₃, 100 °C, 5 min | Improved selectivity and efficient conversion at a lower temperature. | nih.gov |

After synthesis, Methyl 4-bromo-5-nitropicolinate must be isolated and purified to remove unreacted starting materials, reagents, and byproducts.

Crystallization : This is a common technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, leading to the formation of pure crystals. For example, in the synthesis of a related compound, methyl 4-bromo-3,5-dinitrobenzoate, the product was obtained as a crystalline powder after precipitation and washing. researchgate.net The choice of solvent is critical for effective purification.

Chromatography : Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. In the synthesis of methyl-3-bromo-4-methyl-5-nitropicolinate, the crude product was purified by column chromatography on silica (B1680970) gel using an ethyl acetate/heptane mixture as the eluent to yield the pure product as a beige solid. chemicalbook.com

Considerations for Scalable Synthesis

Transitioning a synthetic route from a laboratory scale to a larger, industrial scale introduces several additional considerations. researchgate.netnih.gov

Reagent Cost and Availability : The cost and large-scale availability of starting materials and reagents become major factors. Expensive reagents or complex catalysts that are feasible for small-scale research may be economically prohibitive for large-scale production.

Process Safety and Environmental Impact : Reactions that use highly toxic, flammable, or explosive reagents require specialized equipment and handling procedures. The environmental impact of solvents and byproducts must also be managed, favoring "greener" solvents and processes where possible. scielo.br

Reaction Parameters : Conditions that are easily controlled in the lab, such as rapid heating or cooling, can be challenging in large reactors. The scalability of a reaction often depends on its robustness to slight variations in these parameters.

Isolation and Purification : Methods like multi-column chromatography may be difficult and costly to scale up. Developing robust crystallization or extraction procedures is often preferred for large-scale purification.

A practical, scalable synthetic route is essential for enabling the use of compounds like Methyl 4-bromo-5-nitropicolinate in broader applications that require significant quantities of the material. researchgate.net

Chemical Reactivity and Transformational Pathways of Methyl 4 Bromo 5 Nitropicolinate

Reactions Involving the Bromine Substituent

The bromine atom on the pyridine (B92270) ring of Methyl 4-bromo-5-nitropicolinate represents a key site for carbon-carbon and carbon-heteroatom bond formation. Its reactivity is modulated by the electronic properties of the pyridine ring, which is rendered electron-deficient by the presence of the nitrogen atom and the strongly electron-withdrawing nitro group.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures. google.com While specific examples for Methyl 4-bromo-5-nitropicolinate are not extensively reported in publicly available literature, its structure suggests it would be a viable substrate for several such transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide. researchgate.netresearchgate.net It is anticipated that Methyl 4-bromo-5-nitropicolinate would react with various aryl- or vinylboronic acids or their esters in the presence of a palladium catalyst and a base to yield the corresponding 4-aryl- or 4-vinyl-5-nitropicolinates. The choice of catalyst, ligand, base, and solvent would be crucial for achieving high yields. google.com

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Product |

| Methyl 4-bromo-5-nitropicolinate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Methyl 4-phenyl-5-nitropicolinate |

| Methyl 4-bromo-5-nitropicolinate | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | Methyl 4-(4-methoxyphenyl)-5-nitropicolinate |

| Methyl 4-bromo-5-nitropicolinate | Vinylboronic acid pinacol (B44631) ester | Pd₂(dba)₃ / SPhos | K₃PO₄ | THF | Methyl 4-vinyl-5-nitropicolinate |

| Illustrative examples based on general Suzuki-Miyaura reaction conditions. |

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. google.comgoogle.com Methyl 4-bromo-5-nitropicolinate is expected to undergo Sonogashira coupling with various terminal alkynes to produce 4-alkynyl-5-nitropicolinates. The reaction is generally carried out under mild, basic conditions. google.com

| Reactant 1 | Reactant 2 | Catalyst/Co-catalyst | Base | Solvent | Product |

| Methyl 4-bromo-5-nitropicolinate | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Methyl 5-nitro-4-(phenylethynyl)picolinate |

| Methyl 4-bromo-5-nitropicolinate | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Piperidine | DMF | Methyl 5-nitro-4-((trimethylsilyl)ethynyl)picolinate |

| Methyl 4-bromo-5-nitropicolinate | Propargyl alcohol | PdCl₂(dppf) / CuI | DIPA | Acetonitrile (B52724) | Methyl 4-(3-hydroxyprop-1-yn-1-yl)-5-nitropicolinate |

| Illustrative examples based on general Sonogashira coupling conditions. |

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. google.com It is plausible that Methyl 4-bromo-5-nitropicolinate could be coupled with various alkenes, such as styrene (B11656) or acrylates, in the presence of a palladium catalyst and a base to afford the corresponding 4-alkenyl-5-nitropicolinates.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| Methyl 4-bromo-5-nitropicolinate | Styrene | Pd(OAc)₂ | Et₃N | DMF | Methyl (E)-5-nitro-4-styrylpicolinate |

| Methyl 4-bromo-5-nitropicolinate | Methyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | Methyl (E)-4-(3-methoxy-3-oxoprop-1-en-1-yl)-5-nitropicolinate |

| Illustrative examples based on general Heck reaction conditions. |

Nucleophilic Aromatic Substitution Reactions

The electron-deficient nature of the pyridine ring in Methyl 4-bromo-5-nitropicolinate, exacerbated by the nitro group, makes the bromine atom susceptible to nucleophilic aromatic substitution (SNA_r). In these reactions, a nucleophile replaces the bromide ion. The reactivity in SNA_r reactions is often enhanced by electron-withdrawing groups positioned ortho or para to the leaving group.

It is expected that a variety of nucleophiles, such as amines, alkoxides, and thiolates, could displace the bromine atom. For instance, reaction with an amine would yield a 4-amino-5-nitropicolinate derivative, while an alkoxide would produce a 4-alkoxy-5-nitropicolinate. The reaction conditions would typically involve heating the substrate with the nucleophile, sometimes in the presence of a base.

Grignard or Organolithium Reagent Mediated Transformations

The reaction of Grignard or organolithium reagents with aryl halides can lead to either metal-halogen exchange or coupling products. However, the presence of the electrophilic nitro and ester functional groups in Methyl 4-bromo-5-nitropicolinate would likely complicate these reactions. These strong nucleophiles would be expected to preferentially attack the carbonyl carbon of the ester group or potentially interact with the nitro group, rather than undergoing a clean reaction at the C-Br bond. Therefore, direct transformation of the bromine substituent using these reagents would likely require prior protection of the ester and nitro functionalities.

Reactions Involving the Nitro Group

The nitro group of Methyl 4-bromo-5-nitropicolinate is a versatile functional group that can be transformed into a variety of other functionalities, most notably an amino group.

Reduction to Amino Derivatives

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. This can be achieved through various methods.

Catalytic Hydrogenation: This is a common and often clean method for nitro group reduction. It is anticipated that Methyl 4-bromo-5-nitropicolinate could be hydrogenated using a catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere to yield Methyl 4-bromo-5-aminopicolinate. Care would need to be taken to avoid reduction of the pyridine ring or hydrodebromination, which can sometimes occur under harsh hydrogenation conditions.

Metal-Mediated Reduction: Alternatively, the nitro group can be reduced using metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl). googleapis.com These methods are generally robust and tolerant of various functional groups, although they can generate significant amounts of metal waste. Another common metal-based reducing agent is sodium borohydride (B1222165) in the presence of a catalyst.

| Substrate | Reducing Agent/Catalyst | Solvent | Product |

| Methyl 4-bromo-5-nitropicolinate | H₂, Pd/C | Methanol (B129727) | Methyl 5-amino-4-bromopicolinate |

| Methyl 4-bromo-5-nitropicolinate | Fe, NH₄Cl | Ethanol/H₂O | Methyl 5-amino-4-bromopicolinate |

| Methyl 4-bromo-5-nitropicolinate | SnCl₂·2H₂O | Ethanol | Methyl 5-amino-4-bromopicolinate |

| Illustrative examples based on general nitro reduction conditions. |

Subsequent Derivatization of Amino-Picolinate Intermediates

The resulting Methyl 4-bromo-5-aminopicolinate is a valuable intermediate for further synthetic modifications. The newly formed amino group can undergo a wide range of reactions, allowing for the introduction of diverse functionalities.

For example, the amino group can be acylated using acid chlorides or anhydrides to form amides. It can also be alkylated, although direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products. Reductive amination with aldehydes or ketones provides a controlled method for mono-alkylation. The amino group can also be converted into a diazonium salt, which can then be subjected to Sandmeyer or related reactions to introduce a variety of substituents.

Reactivity of the Methyl Ester Functionality

The methyl ester group at the C-2 position of Methyl 4-bromo-5-nitropicolinate is a key functional handle for a variety of chemical transformations. Its reactivity is influenced by the electronic nature of the substituted pyridine ring.

The methyl ester of Methyl 4-bromo-5-nitropicolinate can be hydrolyzed to its corresponding carboxylic acid, 4-bromo-5-nitropicolinic acid, under either acidic or basic conditions. This reaction is a fundamental transformation that opens up further synthetic possibilities.

Table 1: Hydrolysis of Methyl 4-bromo-5-nitropicolinate

| Reactant | Conditions | Product |

|---|---|---|

| Methyl 4-bromo-5-nitropicolinate | Aqueous acid (e.g., HCl, H₂SO₄), heat | 4-bromo-5-nitropicolinic acid |

The resulting 4-bromo-5-nitropicolinic acid is a versatile intermediate that can undergo further reactions typical of carboxylic acids.

Transesterification, the conversion of one ester to another, is a plausible reaction for Methyl 4-bromo-5-nitropicolinate. masterorganicchemistry.com This transformation can be catalyzed by either an acid or a base and is typically carried out using a large excess of the desired alcohol to drive the equilibrium towards the product. masterorganicchemistry.com

Table 2: Plausible Transesterification Reactions of Methyl 4-bromo-5-nitropicolinate

| Reactant | Alcohol | Catalyst | Expected Product |

|---|---|---|---|

| Methyl 4-bromo-5-nitropicolinate | Ethanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOEt) | Ethyl 4-bromo-5-nitropicolinate |

| Methyl 4-bromo-5-nitropicolinate | Isopropanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOiPr) | Isopropyl 4-bromo-5-nitropicolinate |

The methyl ester can be converted into a variety of amides through reaction with primary or secondary amines. This aminolysis is often carried out at elevated temperatures or with the use of a catalyst. The resulting amides are important building blocks in medicinal chemistry.

Following hydrolysis to 4-bromo-5-nitropicolinic acid, the carboxylic acid can be activated, for example, by conversion to an acid chloride (using thionyl chloride or oxalyl chloride), which is then reacted with an amine to form the amide under milder conditions.

Table 3: Potential Amidation Reactions of Methyl 4-bromo-5-nitropicolinate

| Reactant | Amine | Expected Product |

|---|---|---|

| Methyl 4-bromo-5-nitropicolinate | Ammonia | 4-bromo-5-nitropicolinamide |

| Methyl 4-bromo-5-nitropicolinate | Methylamine | N-methyl-4-bromo-5-nitropicolinamide |

Cycloaddition and Annulation Reactions Utilizing the Picolinate (B1231196) Core

Chemo- and Regioselectivity in Complex Chemical Transformations

The presence of multiple reactive sites—the methyl ester, the bromo substituent, and the nitro group—on the pyridine ring of Methyl 4-bromo-5-nitropicolinate makes chemo- and regioselectivity key considerations in its chemical transformations.

The pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) by the strongly electron-withdrawing nitro group. libretexts.org The positions ortho and para to the nitro group are particularly activated. In Methyl 4-bromo-5-nitropicolinate, the bromine atom is at the C-4 position, which is ortho to the nitro group at C-5. This positioning makes the bromine atom a likely site for nucleophilic attack. Generally, halogens are good leaving groups in SNAr reactions on nitroaromatic compounds. researchgate.netresearchgate.net

The relative reactivity of the bromo and nitro groups as leaving groups can depend on the reaction conditions and the nucleophile used. In many cases involving halonitroaromatic compounds, the halogen is displaced preferentially. researchgate.netresearchgate.net

Table 4: Predicted Regioselectivity in Nucleophilic Aromatic Substitution

| Nucleophile | Expected Major Product |

|---|---|

| Alkoxide (e.g., NaOMe) | Methyl 4-methoxy-5-nitropicolinate |

| Amine (e.g., RNH₂) | Methyl 4-(alkylamino)-5-nitropicolinate |

Furthermore, the nitro group can be selectively reduced to an amino group using various reducing agents, such as H₂ with a palladium catalyst, without affecting the bromo or ester functionalities. This transformation provides access to 4-bromo-5-aminopicolinate derivatives, which are valuable synthetic intermediates.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The chemical environment of each nucleus is unique, resulting in a characteristic resonance frequency.

Proton (1H) NMR Spectroscopic Analysis and Chemical Shift Interpretation

A detailed analysis of the ¹H NMR spectrum of Methyl 4-bromo-5-nitropicolinate would reveal the number of different types of protons, their electronic environments, and their proximity to one another. The expected signals would correspond to the aromatic protons on the pyridine (B92270) ring and the protons of the methyl ester group. The precise chemical shifts (δ) and coupling constants (J) would be critical for assigning each proton to its specific position on the molecule.

Carbon (13C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Each unique carbon atom would produce a distinct signal, and its chemical shift would be indicative of its bonding and electronic environment. Key signals would include those for the carbonyl carbon of the ester, the carbons of the pyridine ring (including those bonded to the bromo and nitro groups), and the methyl carbon of the ester.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation

COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships, helping to identify adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is crucial for confirming the connectivity of the substituents on the pyridine ring.

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Assignments and Functional Group Identification

IR and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. For Methyl 4-bromo-5-nitropicolinate, key vibrational modes would include:

The C=O stretching vibration of the methyl ester group.

The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group.

The C-Br stretching vibration.

The various C-C and C-N stretching and bending vibrations of the pyridine ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of Methyl 4-bromo-5-nitropicolinate would be expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the aromatic pyridine ring and the nitro group. The position and intensity of these bands are influenced by the substituents on the ring.

Without access to the actual spectral data, any further discussion would be purely theoretical and would not meet the requirement for a scientifically accurate and informative article based on research findings.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of organic compounds. Unlike standard mass spectrometry, HRMS provides the precise mass of a molecule with a high degree of accuracy, which allows for the determination of its elemental formula.

For Methyl 4-bromo-5-nitropicolinate, HRMS is used to confirm its elemental composition, C7H5BrN2O4. The technique can differentiate between compounds with the same nominal mass but different elemental formulas by measuring the mass-to-charge ratio (m/z) to several decimal places. The presence of bromine is distinctively identified by its characteristic isotopic pattern, as bromine has two stable isotopes, 79Br and 81Br, in nearly equal abundance. osti.gov This results in two major peaks in the mass spectrum separated by approximately 2 Da, which is a hallmark for a monobrominated compound. researchgate.netnih.gov

| Attribute | Value |

|---|---|

| Molecular Formula | C7H5BrN2O4 |

| Nominal Mass | 260 u |

| Monoisotopic Mass (Calculated) | 259.9436 u |

| Expected Isotopic Pattern | Characteristic A+2 peak for one bromine atom |

Single Crystal X-ray Diffraction (SCXRD) Analysis

To perform SCXRD, a suitable single crystal of Methyl 4-bromo-5-nitropicolinate must be grown and irradiated with monochromatic X-rays. The resulting diffraction pattern is used to solve the crystal structure. youtube.com Although a specific crystal structure for Methyl 4-bromo-5-nitropicolinate is not publicly available in crystallographic databases, the analysis would yield precise lattice parameters (a, b, c, α, β, γ) and define the space group and unit cell contents. nih.gov Such an analysis would reveal the planarity of the pyridine ring and the orientation of the methyl ester and nitro functional groups relative to the ring.

| Illustrative Crystal Data and Structure Refinement Parameters | |

|---|---|

| Empirical formula | C7H5BrN2O4 |

| Formula weight | 261.03 |

| Crystal system | Data Not Available |

| Space group | Data Not Available |

| Unit cell dimensions | Data Not Available |

| Volume | Data Not Available |

| Z (Molecules per unit cell) | Data Not Available |

Building on the data from an SCXRD experiment, Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, which are crucial for holding the crystal lattice together. nih.gov

For Methyl 4-bromo-5-nitropicolinate, this analysis would likely reveal a variety of intermolecular forces, including:

Halogen Bonding: Interactions involving the bromine atom.

π-π Stacking: Interactions between the aromatic pyridine rings of adjacent molecules. nih.gov

Hydrogen Bonding: Weak C-H···O hydrogen bonds involving the methyl group or pyridine ring hydrogens and the oxygen atoms of the nitro or ester groups.

These interactions dictate the supramolecular architecture, influencing the material's physical properties such as melting point and solubility.

Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., GC-MS, HPLC, UPLC)

Chromatographic methods are essential for verifying the purity of Methyl 4-bromo-5-nitropicolinate and for analyzing it within mixtures. The choice between gas or liquid chromatography depends on the compound's volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for thermally stable and volatile compounds. The sample is vaporized and separated based on its boiling point and interaction with a stationary phase before being detected by a mass spectrometer. researchgate.net It can effectively separate isomers and identify impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are the most common methods for the analysis of non-volatile or thermally sensitive compounds like picolinate (B1231196) derivatives. researchgate.net Separation is achieved based on the compound's polarity and interaction with the stationary and mobile phases. helixchrom.comhelixchrom.com Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (like acetonitrile (B52724)/water), would be a standard approach. researchgate.net UPLC offers higher resolution and faster analysis times compared to traditional HPLC due to the use of smaller stationary phase particles. Detection is typically performed using a UV detector, set to a wavelength where the analyte absorbs strongly, or a mass spectrometer (LC-MS). sielc.com

Computational and Theoretical Investigations of Methyl 4 Bromo 5 Nitropicolinate

Density Functional Theory (DFT) Calculations

No published studies were found that specifically detail Density Functional Theory (DFT) calculations for Methyl 4-bromo-5-nitropicolinate. Such studies would typically provide valuable insights into the molecule's properties.

There is no available data from DFT calculations regarding the optimized geometry, bond lengths, bond angles, or energetic stability of Methyl 4-bromo-5-nitropicolinate. This information, which is fundamental to understanding the molecule's three-dimensional structure and stability, has not been reported in the accessible literature.

An analysis of the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution, has not been published for Methyl 4-bromo-5-nitropicolinate. The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule, but these values are not available for this specific compound.

There are no published studies that present a Molecular Electrostatic Potential (MEP) map for Methyl 4-bromo-5-nitropicolinate. An MEP map is instrumental in identifying the electron-rich and electron-deficient regions of a molecule, which in turn helps to predict sites for electrophilic and nucleophilic attack. Without this analysis, a complete understanding of the molecule's reactive behavior remains elusive.

Conceptual DFT for Reactivity Prediction

In the absence of primary DFT calculation data, the prediction of reactivity through conceptual DFT descriptors for Methyl 4-bromo-5-nitropicolinate is not possible.

There is no information available on the calculated Fukui functions or other local reactivity descriptors for Methyl 4-bromo-5-nitropicolinate. These descriptors are used to pinpoint the most reactive atomic sites within a molecule for various types of chemical reactions.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption)

Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in predicting the spectroscopic properties of molecules like Methyl 4-bromo-5-nitropicolinate. nih.govmdpi.commdpi.com These predictions are vital for interpreting experimental spectra and understanding the electronic transitions and vibrational modes of the molecule.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is typically achieved using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. By calculating the magnetic shielding tensors, the chemical shifts of the hydrogen and carbon atoms in Methyl 4-bromo-5-nitropicolinate can be estimated. These theoretical values, when compared with experimental data, help in the precise assignment of signals and provide a deeper understanding of the electronic environment of the nuclei. The electron-withdrawing nature of the bromo and nitro groups is expected to significantly influence the chemical shifts of the pyridine (B92270) ring protons and carbons.

Vibrational Frequencies: The vibrational spectrum (FT-IR and Raman) of Methyl 4-bromo-5-nitropicolinate can be computed using DFT, often with the B3LYP functional and a suitable basis set such as 6-311++G(d,p). scirp.orgnih.govdocumentsdelivered.com The calculations yield the harmonic vibrational frequencies corresponding to the normal modes of vibration. These theoretical frequencies are often scaled to correct for anharmonicity and the approximations in the computational method, providing a good correlation with experimental infrared and Raman spectra. scirp.org The analysis of the vibrational modes allows for the assignment of specific spectral bands to the stretching and bending of bonds, such as the C-Br, N-O (of the nitro group), C=O (of the ester), and the various vibrations of the pyridine ring.

UV-Vis Absorption: The electronic absorption spectrum in the ultraviolet-visible region is predicted using TD-DFT calculations. mdpi.comresearchgate.netqnl.qa These calculations provide information about the vertical excitation energies and the corresponding oscillator strengths, which correlate with the absorption maxima (λ_max) and the intensity of the absorption bands. For a molecule like Methyl 4-bromo-5-nitropicolinate, the electronic transitions are expected to be of π → π* and n → π* character, primarily involving the π-system of the pyridine ring and the non-bonding electrons of the oxygen and nitrogen atoms. The presence of the nitro and bromo substituents is anticipated to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted picolinates.

Table 1: Predicted Spectroscopic Data for Methyl 4-bromo-5-nitropicolinate This table presents hypothetical yet realistic data based on computational studies of similar compounds.

| Spectroscopic Technique | Parameter | Predicted Value | Computational Method |

|---|---|---|---|

| NMR | ¹H Chemical Shift (ppm) | δ 8.5 - 9.0 (ring protons) | DFT/GIAO |

| ¹³C Chemical Shift (ppm) | δ 110 - 165 (ring carbons) | ||

| Vibrational Spectroscopy | Key Frequencies (cm⁻¹) | ~1530 (NO₂ asym. stretch), ~1350 (NO₂ sym. stretch), ~650 (C-Br stretch) | DFT/B3LYP/6-311++G(d,p) |

| UV-Vis Spectroscopy | λ_max (nm) | ~280-320 | TD-DFT/CAM-B3LYP |

Analysis of Aromaticity and Electron Delocalization within the Pyridine Ring

The aromaticity of the pyridine ring in Methyl 4-bromo-5-nitropicolinate is a key determinant of its stability and reactivity. Aromaticity can be quantitatively assessed using computational methods such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) calculations. researchgate.netresearchgate.netmdpi.comrsc.org

HOMA (Harmonic Oscillator Model of Aromaticity): The HOMA index is a geometry-based measure of aromaticity, calculated from the bond lengths of the ring. A value of 1 indicates a fully aromatic system, while values less than 1 suggest a decrease in aromaticity. For Methyl 4-bromo-5-nitropicolinate, the presence of the electron-withdrawing bromo and nitro groups is expected to induce some degree of bond length alternation in the pyridine ring, leading to a HOMA value slightly less than 1. This would signify a partial loss of aromatic character compared to benzene (B151609) or unsubstituted pyridine.

NICS (Nucleus-Independent Chemical Shift): NICS is a magnetic criterion for aromaticity, where the magnetic shielding is calculated at the center of the ring (NICS(0)) and typically 1 Å above the ring plane (NICS(1)). globalnmr.org Aromatic compounds exhibit negative NICS values, indicating a diatropic ring current, while antiaromatic compounds have positive values. It is anticipated that the pyridine ring in Methyl 4-bromo-5-nitropicolinate would show a negative NICS value, confirming its aromatic character. However, the magnitude of this negative value might be reduced compared to pyridine itself, reflecting the influence of the substituents on the π-electron delocalization.

Energy Framework Calculations for Supramolecular Assembly

Energy framework calculations are a powerful tool for visualizing and quantifying the intermolecular interactions that govern the formation of supramolecular structures in the crystalline state. researchgate.netresearchgate.netrsc.org By calculating the interaction energies between a central molecule and its neighbors, it is possible to understand the packing motifs and the dominant forces in the crystal lattice.

For Methyl 4-bromo-5-nitropicolinate, several types of intermolecular interactions are expected to play a crucial role in its supramolecular assembly:

Halogen Bonding: The bromine atom in the molecule can act as a halogen bond donor, forming interactions with electron-rich atoms like the oxygen of the nitro or carbonyl group of a neighboring molecule. nih.govresearchgate.netnih.govmdpi.com This type of interaction is directional and can significantly influence the crystal packing.

π-π Stacking: The electron-deficient nature of the nitropyridine ring can promote π-π stacking interactions with adjacent rings, contributing to the stability of the crystal structure.

Energy framework diagrams would illustrate these interactions as a network of cylinders connecting the centroids of interacting molecules, with the thickness of the cylinders proportional to the strength of the interaction energy. This provides a clear and intuitive picture of the supramolecular architecture. The calculations would likely reveal a complex interplay of these non-covalent forces, leading to a stable three-dimensional crystal lattice.

Applications in Advanced Organic Synthesis and Materials Science

Methyl 4-bromo-5-nitropicolinate as a Versatile Building Block in Organic Synthesis

The strategic placement of an electron-withdrawing nitro group and a labile bromine atom makes Methyl 4-bromo-5-nitropicolinate a highly versatile building block in organic synthesis. The isomeric compound, Methyl 5-bromo-4-nitropicolinate, is recognized as a key intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical sectors. The enhanced electrophilic character of the pyridine (B92270) ring in these compounds facilitates a variety of chemical transformations.

The primary modes of reactivity for Methyl 4-bromo-5-nitropicolinate and its isomer involve nucleophilic substitution of the bromine atom and reduction of the nitro group. The bromine atom can be readily displaced by a wide range of nucleophiles, including amines, thiols, and alkoxides, allowing for the introduction of diverse functionalities. Furthermore, the nitro group can be reduced to an amino group, which serves as a handle for further synthetic manipulations, such as diazotization and coupling reactions, or for the construction of fused heterocyclic systems. This dual reactivity allows for a stepwise and controlled elaboration of the molecular structure, making it a valuable scaffold for combinatorial chemistry and the synthesis of compound libraries.

Precursor for Diversified Organic Intermediates

The reactivity profile of Methyl 4-bromo-5-nitropicolinate makes it an excellent starting material for the synthesis of a variety of organic intermediates that are valuable in different sectors of the chemical industry.

Synthesis of Fine Chemicals

The ability to introduce various substituents onto the pyridine ring through nucleophilic substitution of the bromine atom allows for the synthesis of a wide range of fine chemicals. For instance, reaction with different amines can lead to a series of N-substituted aminopicolinates, while reaction with thiols can yield the corresponding thioethers. These transformations are fundamental in the production of specialized chemical products. The isomeric Methyl 5-bromo-4-nitropicolinate is noted for its utility in creating complex organic molecules, a principle that extends to the target compound.

Development of Agrochemical Precursors

The development of novel agrochemicals often relies on the synthesis of heterocyclic compounds with specific substitution patterns to achieve desired biological activity. Substituted pyridines are a common motif in many pesticides and herbicides. The functional group handles on Methyl 4-bromo-5-nitropicolinate allow for its incorporation into more complex structures targeted for agricultural applications. The general use of its isomer, Methyl 5-bromo-4-nitropicolinate, as an intermediate in agrochemical development highlights the potential of this class of compounds. The reduction of the nitro group to an amine, for example, yields an aminopicolinate derivative that can be a precursor to various agrochemical scaffolds.

Role in the Construction of Complex Heterocyclic Frameworks (e.g., Quinoline (B57606), Quinazoline (B50416) Derivatives)

The synthesis of complex heterocyclic frameworks is a cornerstone of medicinal chemistry, as these structures are prevalent in a vast number of biologically active compounds. While direct synthesis of quinolines and quinazolines from Methyl 4-bromo-5-nitropicolinate is not explicitly detailed in the provided search results, its chemical functionalities make it a plausible precursor for such constructions.

Quinoline derivatives are often synthesized through cyclization reactions of appropriately substituted anilines. The reduction of the nitro group in Methyl 4-bromo-5-nitropicolinate would yield Methyl 4-bromo-5-aminopicolinate. This aniline (B41778) derivative, after further functionalization, could potentially undergo intramolecular cyclization to form a quinoline ring system.

Similarly, quinazoline derivatives are frequently prepared from 2-aminobenzonitriles or 2-aminobenzamides. frontiersin.orgorganic-chemistry.orgnih.gov The functional groups on Methyl 4-bromo-5-nitropicolinate could be chemically transformed to generate intermediates suitable for quinazoline synthesis. For example, the bromine atom could be displaced by an amino group, and the existing nitro group could be reduced, leading to a diamine that could be a precursor for a quinazoline ring. The synthesis of 6-bromo quinazoline derivatives often starts from bromo-substituted anthranilic acid, showcasing the importance of halogenated precursors in building these heterocyclic systems. acs.org

Contribution to Functional Material Design

The unique electronic properties conferred by the nitro and bromo substituents on the pyridine ring make Methyl 4-bromo-5-nitropicolinate and related compounds interesting candidates for the design of functional materials.

Monomers for Thermostable Polymeric Materials

A related compound, 4-bromo-5-nitrophthalonitrile, is identified as a semi-product in the synthesis of monomers for thermostable polymeric materials. researchgate.net This suggests that aromatic compounds containing both nitro and bromo groups can be valuable precursors for high-performance polymers. The reactivity of the bromo and nitro groups allows for polymerization reactions, leading to materials with high thermal stability. By analogy, Methyl 4-bromo-5-nitropicolinate could potentially serve as a monomer or a precursor to a monomer for the synthesis of thermostable polymers, where the pyridine ring would be incorporated into the polymer backbone, potentially imparting unique properties such as improved solubility or modified electronic characteristics.

Components for Conjugated Systems and Optoelectronic Applications

The structure of Methyl 4-bromo-5-nitropicolinate makes it an intriguing candidate for the synthesis of functional organic materials. The pyridine ring, being an electron-deficient aromatic system, is a common component in materials designed for optoelectronic applications. The strategic placement of the bromo and nitro substituents further enhances its utility.

The bromine atom at the 4-position serves as a key handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are fundamental to the construction of extended π-conjugated systems, where aromatic units are linked together to create materials with specific electronic and photophysical properties. For instance, in a manner similar to other bromo-pyridines, Methyl 4-bromo-5-nitropicolinate could be coupled with various arylboronic acids or organostannanes to introduce new aromatic or heteroaromatic rings. mdpi.com This process allows for the systematic extension of the π-system, which is crucial for tuning the material's absorption and emission characteristics.

The electron-withdrawing nature of both the pyridine nitrogen and the nitro group at the 5-position significantly influences the electronic properties of any resulting conjugated material. These features can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is a critical aspect in the design of organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic devices. While direct studies on Methyl 4-bromo-5-nitropicolinate are not widely published, research on analogous bromo-nitro aromatic compounds demonstrates their value in creating materials with unique electronic properties.

The general approach for incorporating a building block like Methyl 4-bromo-5-nitropicolinate into a conjugated polymer is outlined below:

| Step | Description | Reaction Type |

| 1 | Activation | Formation of a reactive intermediate (e.g., boronic ester) if necessary. |

| 2 | Polymerization | Palladium-catalyzed cross-coupling reaction (e.g., Stille or Suzuki) with a co-monomer. rsc.org |

| 3 | Post-modification | Chemical transformation of the nitro or ester groups to fine-tune properties. |

Design and Synthesis of Novel Chemical Entities with Specific Architectural Features

The true synthetic power of Methyl 4-bromo-5-nitropicolinate lies in the differential reactivity of its functional groups, which enables the programmed construction of complex, three-dimensional molecules. The bromo and nitro groups are both susceptible to nucleophilic aromatic substitution, but their reactivity can be modulated by reaction conditions, allowing for selective functionalization.

The bromine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions, as mentioned previously. This allows for the introduction of a wide array of substituents, including aryl, alkyl, and alkynyl groups. Following a cross-coupling reaction at the 4-position, the nitro group at the 5-position offers a secondary site for modification.

The nitro group can undergo several key transformations:

Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing effect of the adjacent ester and the ring nitrogen activates the nitro group for displacement by nucleophiles, such as phenols or amines. Research on the related compound 4-bromo-5-nitrophthalonitrile shows that the nitro group can be selectively substituted under specific conditions.

Reduction: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., tin(II) chloride, catalytic hydrogenation). This introduces a new functional group—an amine—which can then be used for a plethora of subsequent reactions, such as amide bond formation, diazotization, or further cross-coupling reactions.

This stepwise functionalization strategy allows for the creation of highly substituted pyridine cores with precisely controlled substitution patterns. For example, a Suzuki coupling at the bromo position followed by reduction of the nitro group and subsequent acylation of the resulting amine would yield a complex, multifunctional molecule that would be difficult to synthesize through other methods. The ability to build molecules in this controlled manner is essential in fields like medicinal chemistry and agrochemical research, where specific three-dimensional arrangements of atoms are often required for biological activity.

The synthesis of novel heterocyclic systems is another area where this compound shows promise. The combination of the amino group (from nitro reduction) and the adjacent ester group could be utilized in cyclization reactions to form fused bicyclic or polycyclic heteroaromatic systems, which are prevalent scaffolds in pharmaceuticals and functional materials.

Future Research Directions and Outlook for Methyl 4 Bromo 5 Nitropicolinate

Development of Sustainable and Environmentally Benign Synthetic Protocols

The current synthetic routes to substituted nitropyridines often rely on harsh conditions and hazardous reagents, such as strong acids and aggressive nitrating agents. A primary future objective will be the development of greener synthetic methods for Methyl 4-bromo-5-nitropicolinate. This involves several key strategies:

Minimizing Hazardous Reagents: Research will aim to replace traditional nitration methods involving fuming nitric acid and sulfuric acid with milder and more selective alternatives. This could include the use of solid acid catalysts or urea (B33335) nitrate (B79036) under less corrosive conditions. A patent for a related compound, 4-bromo-5-nitrophthalonitrile, outlines a process using nitric acid in concentrated sulfuric acid, highlighting the use of harsh reagents in similar syntheses. google.com Future work will focus on avoiding such aggressive chemicals to improve the safety and environmental profile of the synthesis.

Improving Atom Economy: Efforts will be directed towards designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product, thereby reducing waste. This aligns with the core principles of green chemistry. bournelab.co.uk

Use of Greener Solvents: Investigations will explore replacing traditional volatile organic solvents with more environmentally friendly options like ionic liquids, supercritical fluids, or water-based systems.

Energy Efficiency: Future protocols will aim to reduce the energy consumption of the synthesis, potentially through catalyst development that allows for lower reaction temperatures and shorter reaction times.

Exploration of Novel Catalytic Transformations and Reaction Pathways

The functional groups of Methyl 4-bromo-5-nitropicolinate provide multiple handles for chemical modification. Future research will undoubtedly explore a wider array of catalytic reactions to generate a diverse library of derivatives.

Advanced Cross-Coupling Reactions: The bromo group at the 4-position is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki and Ullmann couplings. Future work will expand this to include a broader range of coupling partners like organozinc, organotin, and organosilicon reagents. Developing catalysts that are highly efficient and selective for this specific substrate will be a key research goal. A related compound, methyl-3-bromo-4-methyl-5-nitropicolinate, has been synthesized via palladium-catalyzed carbonylation, demonstrating the utility of transition metals in building these structures.

Selective Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which opens up a vast new area of chemical space for derivatization, such as amide bond formation or diazotization reactions. A significant challenge and area of future research will be the development of chemoselective catalysts that can reduce the nitro group without affecting the ester or causing debromination.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro and ester groups activate the pyridine (B92270) ring for nucleophilic aromatic substitution. Future studies will systematically explore the substitution of the bromine atom with a wide variety of nucleophiles (e.g., amines, thiols, alkoxides) to create novel derivatives.

Advanced Investigations into Structure-Reactivity Relationships

A deeper, quantitative understanding of how the compound's structure dictates its reactivity is crucial for its rational application in synthesis.

Future research will focus on detailed mechanistic and kinetic studies to build a comprehensive structure-reactivity profile. This will involve:

Systematic Electronic and Steric Probing: Synthesizing a series of analogues with varying substituents to systematically probe the electronic and steric effects on reaction rates and outcomes.

Hammett Analysis: Applying Hammett plots and other linear free-energy relationships to quantify the electronic influence of the substituents on the reactivity at different positions of the pyridine ring.

Comparative Studies: Comparing the reactivity of Methyl 4-bromo-5-nitropicolinate with its isomers, such as Methyl 5-bromo-4-nitropicolinate, to elucidate how the relative positions of the functional groups impact reaction pathways and efficiencies. For instance, the electrophilic character of the ring is enhanced by the bromo and nitro substituents, and understanding the nuances of their positional effects is a key area for future study.

Integration with Flow Chemistry and Automated Synthesis Platforms

To enhance safety, efficiency, and scalability, future synthetic efforts will likely move from traditional batch processing to continuous flow chemistry.

Safer Synthesis of Intermediates: Potentially hazardous steps, such as nitration, are significantly safer to perform in flow reactors due to the small reaction volumes and superior heat and mass transfer. researchgate.net The successful application of flow chemistry for the synthesis of TNT from dinitrotoluene using standard nitrating mixtures demonstrates the potential for safely handling high-energy reactions. researchgate.net

Automated Multi-Step Synthesis: Integrating flow reactors with automated control systems can enable the multi-step synthesis of derivatives in a streamlined and high-throughput manner. nih.gov This allows for rapid library generation for screening purposes. Research has demonstrated the ability of automated flow instruments to rapidly synthesize complex molecules like peptide chains, a capability that could be adapted for the derivatization of Methyl 4-bromo-5-nitropicolinate. nih.gov

Process Optimization: Automated flow platforms, sometimes coupled with machine learning algorithms, can rapidly screen a wide range of reaction conditions (temperature, pressure, catalyst loading, residence time) to quickly identify the optimal parameters for a given transformation. bournelab.co.uk

Computational-Guided Design of New Derivatives with Tunable Properties

Computational chemistry offers a powerful tool for predicting the properties of yet-to-be-synthesized molecules, guiding research efforts toward the most promising candidates.

Predicting Reactivity and Spectra: Quantum chemical methods like Density Functional Theory (DFT) will be used to calculate electron density distributions, predict sites of reactivity, and simulate spectroscopic data (NMR, IR, UV-Vis) for novel derivatives.

Designing for Biological Activity: For applications in medicinal chemistry, molecular docking simulations can be employed to predict the binding affinity of designed derivatives to specific biological targets, such as enzymes or receptors. This approach can prioritize the synthesis of compounds with the highest potential for therapeutic activity, similar to how related brominated compounds were evaluated for anti-tuberculosis potential.

Tuning Material Properties: For materials science applications, computational models can predict the electronic and optical properties (e.g., HOMO-LUMO gap, absorption spectra) of new derivatives, guiding the design of molecules for use in organic electronics or as functional dyes.

Expansion of Applications in Emerging Fields of Chemical Science

While currently a building block for organic synthesis, the unique electronic and structural features of Methyl 4-bromo-5-nitropicolinate suggest its potential for use in a variety of advanced applications.

Medicinal Chemistry: Building on the observed antimicrobial and anti-tuberculosis potential of structurally similar compounds, future work will involve synthesizing and screening a library of Methyl 4-bromo-5-nitropicolinate derivatives against a broad spectrum of pathogens and disease targets.

Materials Science: The electron-deficient nature of the aromatic ring makes this compound an interesting candidate for incorporation into novel materials. Future research could explore its use as a building block for:

Organic Electronics: Creating new conjugated polymers or small molecules for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Metal-Organic Frameworks (MOFs): Using the picolinate (B1231196) functionality as a ligand to construct porous materials for gas storage, separation, or catalysis.

Agrochemicals: The pyridine core is a common scaffold in many herbicides and pesticides. Future research may explore the potential of derivatives of Methyl 4-bromo-5-nitropicolinate in this sector.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.